2-Amino-5-chloropyridin-3-ol
Overview
Description
2-Amino-5-chloropyridin-3-ol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is a derivative of pyridine, a heterocyclic aromatic organic compound, which has been modified by the addition of an amino group at the second position and a chlorine atom at the fifth position on the pyridine ring.
Synthesis Analysis
The synthesis of related chloropyridine compounds has been explored in several studies. An efficient large-scale synthesis of 2-amino-4-chloropyridine, a compound closely related to 2-amino-5-chloropyridin-3-ol, has been achieved through modifications of existing literature procedures, which could potentially be adapted for the synthesis of 2-amino-5-chloropyridin-3-ol . These methods provide a foundation for the synthesis of various polychlorinated 2-aminopyridines, which may include 2-amino-5-chloropyridin-3-ol.
Molecular Structure Analysis
The molecular structure of 2-amino-5-chloropyridin-3-ol has been characterized in studies involving its crystalline forms. For instance, a cocrystal of 2-amino-5-chloropyridine with fumaric acid has been reported, where the 2-amino-5-chloropyridine molecule is planar, and the crystal structure is stabilized by hydrogen bonding interactions . This provides insight into the molecular geometry and potential intermolecular interactions that 2-amino-5-chloropyridin-3-ol may exhibit.
Chemical Reactions Analysis
Transition metal complexes involving halogenated pyridines, such as 2-amino-3,5-dihalopyridines, have been synthesized and analyzed, demonstrating the ability of these compounds to form complexes with metals and engage in antiferromagnetic interactions . This suggests that 2-amino-5-chloropyridin-3-ol could also participate in similar chemical reactions, forming complexes with metals and exhibiting interesting magnetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5-chloropyridin-3-ol can be inferred from related compounds. For example, the supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid has been synthesized and characterized, revealing details about its crystallographic system, space group, and hydrogen bonding interactions . These properties are crucial for understanding the behavior of 2-amino-5-chloropyridin-3-ol in different environments and its potential applications in materials science and pharmaceuticals.
Scientific Research Applications
Catalysis and Chemical Synthesis
One of the primary applications of 2-Amino-5-chloropyridin-3-ol is in catalysis and chemical synthesis. A study demonstrates its use in the selective amination of polyhalopyridines, where a palladium-Xantphos complex catalyzes the reaction, achieving high yield and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Additionally, an improved synthesis method for 2-Amino-5-chloropyridin-3-ol derivatives has been reported, highlighting the compound's role in the preparation of various polychlorinated 2-aminopyridines (K. Gudmundsson et al., 1997).
Pharmaceutical and Biomedical Research
In the pharmaceutical and biomedical fields, derivatives of 2-Amino-5-chloropyridin-3-ol show potential. For instance, compounds prepared from 2-amino-6-chloropyridine-3,5-dicarbonitrile exhibit inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are significant in Alzheimer's disease research (Abdelouahid Samadi et al., 2010).
Crystallography and Material Science
In crystallography and materials science, 2-Amino-5-chloropyridin-3-ol is used to form various supramolecular structures and complexes. Studies have shown its ability to form hybrid inorganic-organic materials with potential electro-optical properties (Dinesh Jasrotia et al., 2019). Its interaction with other compounds, like fumaric acid, leads to the formation of centrosymmetric ring motifs and two-dimensional networks, which have implications in crystal engineering (M. Hemamalini & H. Fun, 2010).
Spectroscopy and Theoretical Studies
2-Amino-5-chloropyridin-3-ol has also been the subject of spectroscopic and theoretical studies. Research involving Fourier transform infrared (FT-IR) and FT-Raman spectra of 2-Amino-5-chloropyridin-3-ol derivatives provides insights into their vibrational properties, geometrical parameters, and electronic structures (J. S. Al-Otaibi, 2015).
Safety and Hazards
2-Amino-5-chloropyridin-3-ol is harmful if swallowed and causes skin irritation . It also causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and calling a poison center or doctor if one feels unwell after swallowing .
properties
IUPAC Name |
2-amino-5-chloropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRXXBXPVJOAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437961 | |
Record name | 2-Amino-5-chloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloropyridin-3-ol | |
CAS RN |
40966-87-8 | |
Record name | 2-Amino-5-chloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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